3-Chloro-2-methylprop-2-ene-1-thiol

Description

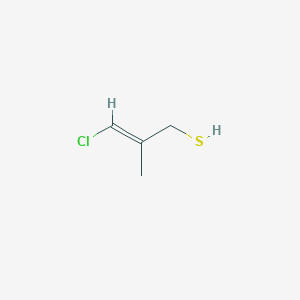

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-chloro-2-methylprop-2-ene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClS/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQJFNSFBMQLRI-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCl)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\Cl)/CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 2 Methylprop 2 Ene 1 Thiol

Development of Novel and Efficient Synthetic Pathways to the Compound

The creation of new and effective methods for synthesizing 3-Chloro-2-methylprop-2-ene-1-thiol is a key area of research. This involves exploring different starting materials and chemical transformations to achieve the target molecule with high yield and purity.

Exploration of Precursor Architectures and Transformation Strategies

The most direct and viable precursor for the synthesis of this compound is 3-Chloro-2-methylpropene (B57409). This commercially available starting material provides the necessary carbon skeleton and the allylic chloride functionality, which is amenable to nucleophilic substitution. Two primary transformation strategies have been identified for the introduction of the thiol group.

Direct Thiolation with Hydrosulfide (B80085) Salts: This approach involves the direct reaction of 3-Chloro-2-methylpropene with a hydrosulfide salt, such as sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH). This is a classic SN2 (bimolecular nucleophilic substitution) reaction where the hydrosulfide anion acts as the nucleophile, displacing the chloride leaving group.

Thiourea (B124793) Pathway: An alternative two-step method involves the reaction of 3-Chloro-2-methylpropene with thiourea. libretexts.org This reaction forms an intermediate S-allyl isothiouronium salt. pearson.com Subsequent hydrolysis of this salt, typically under basic conditions, yields the desired thiol. This method is often preferred as it can minimize the formation of the corresponding dialkyl sulfide (B99878), a common byproduct in direct thiolations. libretexts.orglibretexts.org

Below is a data table illustrating plausible reaction conditions for these pathways based on analogous transformations found in the literature.

Interactive Data Table: Plausible Synthetic Pathways

| Pathway | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Plausible Yield (%) |

|---|---|---|---|---|---|

| Direct Thiolation | 3-Chloro-2-methylpropene, Sodium Hydrosulfide | Ethanol (B145695) | 25-50 | 2-6 | 60-75 |

| Thiourea Pathway (Step 1) | 3-Chloro-2-methylpropene, Thiourea | Ethanol | 78 (reflux) | 1-3 | >90 (for salt) |

| Thiourea Pathway (Step 2) | S-allyl isothiouronium salt, Sodium Hydroxide (B78521) | Water/Ethanol | 80-100 | 1-2 | 80-90 (from salt) |

Catalytic Approaches in the Synthesis of this compound

While direct nucleophilic substitution is a viable route, catalytic methods can offer enhanced efficiency and selectivity. For the synthesis of allylic thiols, several catalytic systems have been explored for similar transformations.

Phase-Transfer Catalysis: The reaction of an alkyl halide with an inorganic salt like sodium hydrosulfide can be accelerated by the use of a phase-transfer catalyst (PTC). A PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydrosulfide anion from the aqueous or solid phase to the organic phase where the allylic chloride is dissolved, thereby increasing the reaction rate.

Palladium-Catalyzed Thiolation: Palladium complexes have been investigated for the catalytic synthesis of allylic thiol derivatives. acs.orgnih.gov These methods often involve the formation of a η³-allylpalladium intermediate from the allylic halide. Subsequent reaction with a sulfur nucleophile leads to the formation of the C-S bond. While these methods are powerful, controlling regioselectivity can be a challenge with unsymmetrical allyl systems. acs.org

Visible-Light Photoredox Catalysis: A more recent and innovative approach involves the use of visible-light photoredox catalysis for direct allylic C(sp³)–H thiolation. acs.orgkaist.ac.krresearchgate.net This method could potentially bypass the need for a pre-functionalized starting material like an allylic halide, instead directly functionalizing an alkene. However, applying this to 3-Chloro-2-methylpropene would require careful consideration of the existing chloro-substituent.

Optimization of Established Synthetic Routes for Enhanced Yield and Selectivity

Once a synthetic route is established, optimization of the reaction parameters is crucial to maximize the yield and selectivity of the desired product, this compound.

Process Parameter Optimization in the Synthesis of the Compound

The efficiency of the synthesis of this compound via the SN2 reaction of 3-Chloro-2-methylpropene can be significantly influenced by several process parameters.

Interactive Data Table: Optimization Parameters

| Parameter | Effect on Direct Thiolation | Effect on Thiourea Pathway | Optimal Range (General) |

|---|---|---|---|

| Temperature | Increased rate, but may promote elimination side reactions. | Affects rates of both salt formation and hydrolysis. | 25-80°C |

| Concentration | Higher concentration increases reaction rate. | Higher concentration increases reaction rates. | 0.5 - 2.0 M |

| Stoichiometry | Excess hydrosulfide can lead to dithiol formation. | Equimolar or slight excess of thiourea is typical. | 1:1 to 1:1.2 (halide:nucleophile) |

| Solvent | Polar aprotic solvents (e.g., acetone, DMF) can accelerate SN2 reactions. solubilityofthings.com | Polar protic solvents like ethanol are commonly used. | Ethanol, Acetone, DMF |

Mechanistic Insights into Improved Synthetic Efficiency

A thorough understanding of the reaction mechanism is fundamental to optimizing the synthesis of this compound.

The direct thiolation with sodium hydrosulfide proceeds through a classic SN2 mechanism . This is a one-step process where the hydrosulfide nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The transition state involves a partially formed C-S bond and a partially broken C-Cl bond. Allylic halides are known to exhibit enhanced reactivity in SN2 reactions due to the stabilization of the transition state through overlap with the adjacent π-system. nih.govresearchgate.net

The thiourea pathway involves two key steps. First, the sulfur atom of thiourea, a strong nucleophile, attacks the allylic chloride in an SN2 reaction to form a stable S-allyl isothiouronium salt. pearson.comrsc.org This intermediate is less prone to undergo further reaction with another molecule of the allylic chloride, thus preventing the formation of sulfide byproducts. libretexts.orglibretexts.org The second step is the hydrolysis of the isothiouronium salt with a base, such as sodium hydroxide. The hydroxide ion attacks the carbon of the C=N bond, leading to the formation of urea (B33335) and the thiolate anion, which is then protonated upon workup to give the final thiol product. pearson.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes.

Atom Economy: The direct thiolation route has a higher theoretical atom economy than the thiourea pathway, as the latter generates urea as a significant byproduct.

Use of Safer Solvents: Traditional syntheses often employ volatile organic solvents (VOCs). The exploration of greener solvents such as water, ethanol, or deep eutectic solvents (DESs) can significantly reduce the environmental impact. solubilityofthings.comrsc.org For instance, performing the thiourea reaction in water would be a significant green improvement. rsc.org

Energy Efficiency: The use of microwave irradiation or sonication can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. rsc.org

Catalysis: The development of efficient catalytic systems, as discussed in section 2.1.2, can reduce the need for stoichiometric reagents and minimize waste generation. Photocatalytic methods that utilize visible light are particularly attractive from a green chemistry perspective. researchgate.netacs.org

Renewable Feedstocks: While 3-Chloro-2-methylpropene is the primary precursor, future research could explore pathways from bio-based feedstocks to further enhance the sustainability of the synthesis.

Scientific literature and chemical databases lack information on the synthesis of the specific compound This compound . Extensive searches have yielded no documented methods for its preparation, including advanced, sustainable, or conventional synthetic routes.

Consequently, this article cannot provide details on solvent-free, atom-economical, or sustainable catalytic production methodologies as requested. The absence of foundational synthesis information precludes any discussion of advanced or specialized manufacturing techniques.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Chloro 2 Methylprop 2 Ene 1 Thiol

Nucleophilic Reactivity of the Thiol Moiety in 3-Chloro-2-methylprop-2-ene-1-thiol

The thiol group (-SH) is the primary center of nucleophilic reactivity in the molecule. The sulfur atom, with its lone pairs of electrons, readily participates in a variety of bond-forming reactions.

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, proceeding via a radical chain mechanism. wikipedia.orgtaylorandfrancis.com This reaction is often initiated by light, heat, or a radical initiator, which abstracts the hydrogen atom from the thiol to generate a thiyl radical. wikipedia.orgacsgcipr.org This highly reactive species then adds to an alkene, in this case, the double bond of another molecule or a different alkene present in the reaction mixture. wikipedia.org

The general mechanism involves the following steps:

Initiation: Formation of a thiyl radical (RS•) from the thiol (RSH). nih.gov

Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating the thiyl radical, which continues the chain reaction. wikipedia.orgnih.gov

A key feature of the radical thiol-ene reaction is its regioselectivity. The addition of the thiyl radical to the alkene typically follows an anti-Markovnikov pathway. wikipedia.orgacsgcipr.org This means the sulfur atom adds to the less substituted carbon of the double bond. The regioselectivity can be influenced by substituent effects and reaction conditions. wikipedia.org

Computational studies on various alkenes have shown that the reactivity is influenced by the electronic nature of the alkene. nih.govcapes.gov.br Electron-rich alkenes, such as vinyl ethers, tend to be highly reactive. wikipedia.org The reaction is considered a "click chemistry" process due to its high yields, stereoselectivity, and rapid reaction rates. wikipedia.orgtaylorandfrancis.com

The thiol group of this compound can also act as a nucleophile in conjugate addition reactions, specifically the thia-Michael reaction. mdpi.comnih.gov This reaction involves the 1,4-addition of the thiol to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. tandfonline.comsemanticscholar.org

The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. mdpi.com This thiolate then attacks the β-carbon of the Michael acceptor. mdpi.com The thia-Michael addition is known for its high efficiency and selectivity, often proceeding under mild, solvent-free conditions. tandfonline.comsemanticscholar.org The reactivity in these reactions is influenced by the nature of the Michael acceptor, with more electron-deficient systems reacting more readily. nih.gov Studies have shown that both aliphatic and aromatic thiols can participate effectively in thia-Michael additions to a variety of acceptors like enones, chalcones, and nitrostyrenes. tandfonline.com

Recent research has focused on developing dynamic thia-Michael reactions, where the reversible nature of the C-S bond formation is exploited in areas like dynamic covalent networks and self-healing materials. acs.org The equilibrium of these reactions can be tuned by modifying the electronic properties of the Michael acceptor. acs.org

The nucleophilic thiol group readily undergoes S-alkylation and S-acylation reactions. S-alkylation involves the reaction of the thiol or its corresponding thiolate with an alkyl halide or other electrophilic carbon species to form a thioether. jmaterenvironsci.comyoutube.com This is a common and versatile method for synthesizing sulfides. jmaterenvironsci.com The reaction typically proceeds via an SN2 mechanism, where the thiolate anion displaces a leaving group on the alkylating agent. youtube.com Various protocols have been developed for S-alkylation, including the use of green reaction media. jmaterenvironsci.com

S-acylation is the reaction of the thiol with an acylating agent, such as an acyl chloride or anhydride, to form a thioester. Thioesters are important intermediates in organic synthesis and have biological relevance.

Electrophilic and Radical Transformations of the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to attack by both electrophiles and radicals.

The alkene can undergo electrophilic addition reactions with halogens (halogenation) and hydrogen halides (hydrohalogenation). In hydrohalogenation, the reaction of an alkene like 2-methylpropene with HBr or HCl proceeds through a two-step mechanism involving a carbocation intermediate. pressbooks.publibretexts.orglibretexts.org The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation. pressbooks.pubuomustansiriyah.edu.iq For instance, the reaction of 2-methylpropene with HBr yields 2-bromo-2-methylpropane. pressbooks.publibretexts.orglibretexts.org

The stability of the carbocation intermediate is a key factor determining the regioselectivity of the reaction. uomustansiriyah.edu.iq Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations.

The alkene moiety can participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile (the alkene) to form a six-membered ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The reactivity in Diels-Alder reactions is enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.orglibretexts.org

The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. libretexts.org This concerted mechanism leads to a high degree of stereospecificity. libretexts.orglibretexts.org The relative stereochemistry of the substituents on the dienophile is retained in the product. libretexts.org For cyclic dienes, the reaction often favors the formation of the endo product due to secondary orbital interactions. organic-chemistry.org

Besides the Diels-Alder reaction, the alkene could potentially participate in other types of cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles (Huisgen cycloaddition) to form five-membered rings. researchgate.netorganic-chemistry.org The stereochemical outcome of these reactions is also a critical aspect, often being highly diastereoselective. researchgate.netlibretexts.org

Reactivity of the Chlorinated Moiety in this compound

A detailed, experimentally-backed analysis of the reactivity of the chlorinated moiety in this compound is not available in the current scientific literature. The following sections are based on general principles of organic chemistry, and the reactivity of the analogous compound 3-Chloro-2-methyl-1-propene is provided for context.

Nucleophilic Substitution Processes (S_N1, S_N2, S_N2')

The carbon-chlorine bond in allylic chlorides such as 3-Chloro-2-methyl-1-propene is susceptible to nucleophilic substitution. sydney.edu.au This can occur through several mechanisms:

S_N1 (Substitution Nucleophilic Unimolecular): This mechanism involves the formation of a carbocation intermediate. For 3-Chloro-2-methyl-1-propene, this would be a resonance-stabilized allylic carbocation. The presence of a polar, protic solvent would favor this pathway.

S_N2 (Substitution Nucleophilic Bimolecular): This is a concerted mechanism where the nucleophile attacks the carbon atom at the same time as the chloride ion departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

S_N2' (Substitution Nucleophilic Bimolecular with Allylic Rearrangement): In this mechanism, the nucleophile attacks the γ-carbon of the allylic system, leading to a rearrangement of the double bond.

For this compound, the presence of the thiol group could influence these pathways. The sulfur atom could potentially act as an intramolecular nucleophile, leading to cyclic products. The acidity of the thiol proton could also be a factor in base-catalyzed reactions. Without experimental data, the preferred substitution mechanism remains speculative.

Table 1: Hypothetical Nucleophilic Substitution Reactions of this compound

| Nucleophile | Expected Product(s) (Mechanism) |

| H₂O | 3-Hydroxy-2-methylprop-2-ene-1-thiol (S_N1/S_N2) |

| CN⁻ | 4-Cyano-2-methylbut-2-ene-1-thiol (S_N2), 2-(Cyanomethyl)prop-2-ene-1-thiol (S_N2') |

| RS⁻ | 3-(Alkylthio)-2-methylprop-2-ene-1-thiol (S_N2) |

This table is illustrative and based on general principles, not on published experimental results for this compound.

Elimination Reactions Leading to Highly Unsaturated Structures

Elimination reactions of alkyl halides typically proceed via E1 or E2 mechanisms, leading to the formation of alkenes. In the case of 3-Chloro-2-methyl-1-propene, treatment with a strong, non-nucleophilic base could potentially lead to the formation of methylenecyclopropane (B1220202) through an intramolecular cyclization, a reaction observed with similar compounds. wikipedia.org

For this compound, elimination of HCl would lead to highly unsaturated structures. The specific products would depend on the reaction conditions, particularly the base used. Potential products could include allenes or conjugated dienes, although the presence of the thiol group might lead to competing reactions or influence the regioselectivity of the elimination.

Advanced Mechanistic Studies of Rearrangement and Isomerization Pathways

Detailed mechanistic studies, including computational and kinetic analyses, on the rearrangement and isomerization pathways of this compound are not present in the available literature. Allylic systems are known to undergo rearrangements, often catalyzed by acids, bases, or metal catalysts. For this specific thiol, potential rearrangements could involve sydney.edu.auorgsyn.org-sigmatropic shifts of the chloro or thiol group, or isomerization of the double bond.

Derivatization and Functionalization Strategies Utilizing 3 Chloro 2 Methylprop 2 Ene 1 Thiol As a Synthon

Development of Click Chemistry Modifications:There is no available research on the development or application of click chemistry modifications specifically involving 3-Chloro-2-methylprop-2-ene-1-thiol.

While general synthetic methods for these classes of compounds exist, applying them to this specific, un-documented synthon would be speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article cannot be generated.

Thiol-Yne and Thiol-Maleimide Conjugations

The thiol group of this compound is amenable to "click chemistry" reactions, which are known for their high efficiency, selectivity, and mild reaction conditions.

Thiol-Yne Conjugation: The thiol-yne reaction, a radical-mediated addition of a thiol to a carbon-carbon triple bond, can be initiated either by light or heat. This reaction proceeds in a stepwise manner, with the potential for the addition of two thiol molecules to one alkyne, forming a dithioether. The reactivity of the thiol group in this compound would allow for its conjugation to alkyne-containing molecules, introducing the chloro-2-methylprop-2-enyl moiety. This functionality can then be used for further synthetic transformations.

Thiol-Maleimide Conjugation: The reaction of thiols with maleimides is a widely used bioconjugation technique that forms a stable thioether linkage. vectorlabs.com This reaction, a Michael addition, is highly chemoselective for thiols within a pH range of 6.5 to 7.5. vectorlabs.com The thiol of this compound would readily react with a maleimide-functionalized molecule, providing a straightforward method for introducing the versatile functionality of the parent thiol. While the resulting thioether bond is generally stable, it can be reversible under certain conditions. vectorlabs.com

Table 1: Comparison of Thiol-Yne and Thiol-Maleimide Conjugations

| Feature | Thiol-Yne Conjugation | Thiol-Maleimide Conjugation |

|---|---|---|

| Reaction Type | Radical-mediated addition | Michael addition |

| Reactant Partner | Alkyne | Maleimide |

| Stoichiometry | Can add one or two thiol molecules per alkyne | 1:1 thiol to maleimide ratio |

| Conditions | Photo or thermal initiation | Typically pH 6.5-7.5 vectorlabs.com |

| Bond Formed | Thioether | Thioether vectorlabs.com |

| Key Advantage | Potential for double addition | High chemoselectivity for thiols vectorlabs.com |

Chemo- and Regioselective Functionalization Approaches

The dual functionality of this compound necessitates careful control to achieve selective modification of either the thiol or the allylic chloride.

Chemoselectivity: The thiol group is a soft nucleophile and will preferentially react with soft electrophiles. In contrast, the allylic chloride is susceptible to nucleophilic substitution, particularly with soft nucleophiles via an S(_N)2 mechanism or with harder nucleophiles under conditions that favor an S(_N)1 pathway through a stabilized allylic cation. This difference in reactivity can be exploited to achieve chemoselective functionalization. For instance, the thiol can be selectively protected, allowing for reactions at the allylic chloride, followed by deprotection and subsequent modification of the thiol.

Regioselectivity: In reactions involving the allyl group, regioselectivity can be a key consideration. Nucleophilic attack can occur at either the alpha-carbon (directly attached to the chlorine) or the gamma-carbon (the other end of the double bond), leading to two different constitutional isomers. The outcome is often dependent on the nature of the nucleophile, the solvent, and the reaction conditions. "Hard" nucleophiles tend to attack the more electrophilic alpha-carbon, while "soft" nucleophiles may favor the gamma-carbon.

Applications in Polymer Chemistry and Macromolecular Architectures

The unique structure of this compound makes it an interesting candidate for use in polymer science, both as a monomer and as a functionalizing agent for existing polymers.

Role as a Monomer in Advanced Polymer Synthesis

This compound can potentially be used as a monomer in various polymerization reactions. The presence of the alkene and thiol functionalities allows for its participation in thiol-ene polymerizations. researchgate.net This type of step-growth polymerization proceeds via a radical-mediated addition of the thiol across the double bond, forming polythioethers. chemrxiv.org The resulting polymer would have a repeating unit containing a thioether linkage and a pendant chloromethyl group. This pendant functionality can then be used for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties.

Surface Functionalization and Crosslinking of Polymeric Materials

Surface Functionalization: The thiol group of this compound can be used to anchor the molecule to various surfaces. For instance, thiols are known to form self-assembled monolayers on gold surfaces. This would result in a surface decorated with reactive allylic chloride groups, which could then be used to graft polymer chains or other functional molecules. researchgate.net Similarly, it could be used to functionalize other materials that have thiol-reactive surfaces.

Crosslinking of Polymeric Materials: this compound can act as a crosslinking agent for polymers containing suitable reactive groups. For example, it could crosslink polymers with pendant nucleophilic groups through reaction with its allylic chloride. Alternatively, in a thiol-ene crosslinking system, if incorporated into a polymer backbone, its thiol group can react with ene-functionalized polymers, or its alkene can react with thiol-functionalized polymers to form a crosslinked network. nih.govrsc.org This is a valuable strategy for creating hydrogels and other crosslinked polymer networks. researchgate.net

Table 2: Potential Polymer Chemistry Applications of this compound

| Application | Reactive Group Utilized | Resulting Structure/Material |

|---|---|---|

| Monomer in Thiol-Ene Polymerization | Thiol and Alkene | Polythioether with pendant chloromethyl groups |

| Surface Functionalization | Thiol | Surface with pendant allylic chloride groups |

| Crosslinking Agent | Allylic Chloride or Thiol/Alkene | Crosslinked polymer network |

Advanced Analytical and Spectroscopic Methodologies for Research on 3 Chloro 2 Methylprop 2 Ene 1 Thiol

In-Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Analysis

In-situ spectroscopic methods provide a powerful means to observe chemical reactions as they occur, offering real-time data on reactant consumption, product formation, and the presence of short-lived intermediates.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for studying the kinetics and mechanisms of reactions involving 3-Chloro-2-methylprop-2-ene-1-thiol. By acquiring NMR spectra at regular intervals throughout a reaction, it is possible to track the concentration changes of various species. For instance, in thiol-ene "click" reactions, which are relevant to the reactivity of the allyl thiol moiety, in-situ NMR can be employed to monitor the disappearance of the thiol proton and the characteristic signals of the allyl group, alongside the emergence of new signals corresponding to the thioether product. nih.govresearchgate.netrsc.org

A specialized setup for such analyses might involve an NMR tube equipped with an optical fiber to allow for photo-initiated reactions to be monitored directly within the spectrometer. nih.govresearchgate.netrsc.org This approach enables the study of reaction kinetics under various conditions, such as different temperatures and irradiation wavelengths. nih.govresearchgate.net The data obtained can be used to determine reaction rates and orders, providing deep insights into the reaction mechanism. For example, monitoring the reaction of this compound with an oxidizing agent using ¹H NMR could reveal the stepwise formation of disulfide, sulfenic acid, sulfinic acid, and sulfonic acid derivatives by observing the characteristic shifts of the methyl and methylene (B1212753) protons adjacent to the sulfur atom.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for Monitoring the Oxidation of this compound

| Compound | Functional Group | Chemical Shift (ppm) |

| This compound | -SH | 1.5 - 2.0 |

| =C-CH₃ | ~1.8 | |

| -CH₂-SH | ~3.2 | |

| =CH₂ | ~4.9 | |

| Disulfide Derivative | -CH₂-S-S-CH₂- | ~3.5 |

| Sulfenic Acid Derivative | -CH₂-SOH | ~3.8 |

| Sulfinic Acid Derivative | -CH₂-SO₂H | ~4.1 |

| Sulfonic Acid Derivative | -CH₂-SO₃H | ~4.5 |

Note: These are estimated chemical shifts and would need to be determined experimentally.

Time-resolved Infrared (IR) and Raman spectroscopy are complementary techniques that provide structural information on a timescale suitable for detecting short-lived reaction intermediates. unipr.itnih.gov Time-resolved IR spectroscopy can monitor changes in vibrational modes associated with specific functional groups, such as the S-H stretch of the thiol, the C=C stretch of the alkene, and the C-Cl stretch. unipr.it As a reaction involving this compound proceeds, the intensities of these bands will change, and new bands corresponding to intermediates and products will appear. unipr.it

Raman spectroscopy is particularly useful for detecting and monitoring the S-H and C-S stretching vibrations in thiols. rsc.orgrsc.org The C-S-H bending mode, which appears around 850 cm⁻¹, is sensitive to deuteration of the thiol proton, shifting to approximately 620 cm⁻¹. rsc.org This isotopic labeling can be a powerful strategy for unambiguously identifying thiol-containing species in a complex reaction mixture. Time-resolved Raman experiments could track the disappearance of the S-H band and the appearance of new bands associated with reaction intermediates, such as sulfenyl or sulfinyl species, which have been proposed in the oxidation of thiols. nih.gov

Development of Hyphenated Chromatographic and Mass Spectrometric Protocols for Complex Mixtures

The analysis of reaction mixtures containing this compound and its derivatives often requires the separation power of chromatography coupled with the sensitive and selective detection offered by mass spectrometry.

Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques for separating the components of a synthetic stream. For a volatile and thermally stable compound like this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable analytical approach. certifico.com The choice of the GC column is critical for achieving good separation from starting materials, solvents, and byproducts. A non-polar or medium-polarity column would likely be effective.

For less volatile or thermally labile derivatives of this compound, High-Performance Liquid Chromatography (HPLC) would be the method of choice. Reversed-phase HPLC with a C18 column and a mobile phase consisting of a water/acetonitrile or water/methanol gradient is a common starting point for the separation of moderately polar organic compounds. Detection can be achieved using a UV detector, as the double bond in the molecule provides a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). However, the most powerful detection method is mass spectrometry (LC-MS).

Mass spectrometry (MS) is a cornerstone for the structural elucidation of novel compounds. When coupled with GC (GC-MS) or LC (LC-MS), it provides both the retention time and the mass-to-charge ratio (m/z) of the separated components. Electron ionization (EI) is a common ionization technique in GC-MS that leads to extensive fragmentation, providing a characteristic "fingerprint" for a given compound.

The fragmentation pattern of this compound and its derivatives can be predicted and analyzed to confirm their structures. Key fragmentation pathways for the parent compound would likely involve the loss of a chlorine atom, a thiol radical (•SH), or cleavage of the allyl group. The presence of chlorine's isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for any chlorine-containing fragments would be a definitive indicator. docbrown.info

For derivatives, the fragmentation will be dictated by the new functional groups. For example, a trimethylsilyl (B98337) (TMS) derivative, often prepared to increase volatility for GC analysis, would show characteristic fragments corresponding to the loss of a methyl group (M-15) or the TMS group itself. nih.gov Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to isolate a specific ion and induce further fragmentation, providing more detailed structural information about complex derivatives.

Table 2: Predicted Key Mass Spectrometric Fragments for this compound and a Hypothetical Derivative

| Compound | Fragment Ion | m/z (for ³⁵Cl) |

| This compound | [M]⁺ | 122 |

| [M-Cl]⁺ | 87 | |

| [M-SH]⁺ | 89 | |

| [C₄H₇]⁺ | 55 | |

| Acetylated Derivative (Thioester) | [M]⁺ | 164 |

| [M-COCH₃]⁺ | 121 | |

| [M-Cl]⁺ | 129 |

Note: The m/z values are for the most abundant isotopes.

X-ray Crystallography of Co-crystals and Derivatives for Precise Structural Information

While obtaining single crystals of a volatile liquid like this compound at room temperature is challenging, X-ray crystallography of its solid derivatives or co-crystals can provide unambiguous, high-resolution structural information. This technique is the gold standard for determining bond lengths, bond angles, and the three-dimensional arrangement of atoms in a molecule.

To facilitate crystallization, this compound can be converted into a stable, solid derivative. For example, reaction with a carboxylic acid or an acid chloride would yield a solid thioester. Alternatively, reaction with a heavy atom-containing reagent could produce a derivative that crystallizes more readily and aids in solving the crystal structure.

The formation of co-crystals is another powerful strategy. caltech.edu This involves crystallizing the compound of interest with another molecule (a co-former) through non-covalent interactions such as hydrogen bonding or halogen bonding. For this compound, a co-former with a hydrogen bond acceptor group could interact with the thiol proton, promoting the formation of a crystalline solid. Analysis of the resulting crystal structure would provide precise information on the conformation of the this compound molecule within the crystal lattice.

Spectroscopic Studies for Investigating Intermolecular Interactions and Conformational Dynamics

The structural flexibility of this compound, arising from rotations around its single bonds, gives rise to distinct conformational isomers. Spectroscopic methodologies are crucial for elucidating the conformational landscape, determining the relative stabilities of different isomers, and understanding the nature of intermolecular forces that govern its behavior in various states. Theoretical calculations, in tandem with experimental spectroscopy, provide deep insights into these molecular properties.

Conformational Isomerism

The primary conformational freedom in this compound involves rotation around the C2-C3 single bond, defined by the C1=C2-C3-S dihedral angle. This rotation leads to two primary conformers: s-cis and gauche. Theoretical investigations on related 3-substituted-2-methylpropenes indicate that these conformers possess distinct energies and, therefore, different populations at equilibrium. researchgate.net

For methallyl compounds substituted with second-period atoms (like OH or NMe2), multiple conformers are often observed in solution. researchgate.net However, when heavier atoms from the third period and beyond, such as chlorine and sulfur, are bonded to the C3 carbon, the gauche conformer is found to be significantly more stable. researchgate.netresearchgate.net This preference is attributed to steric hindrance between the substituent on the C3 carbon and the vinylic =CH2 group in the s-cis conformation, which becomes more pronounced with larger substituents. researchgate.net Computational studies on the related 3-chloro-2-methylpropene (B57409) confirm the existence of both s-cis and gauche forms with nearly equal proportions, though the gauche form is slightly favored. researchgate.net For the thiol analogue (methallyl thiol), the gauche conformer is also the most stable. researchgate.net Given these findings, it is predicted that this compound predominantly exists in a gauche conformation.

A secondary rotational freedom exists around the C3-S bond, concerning the orientation of the thiol hydrogen. This leads to further conformational possibilities, such as skew and trans forms relative to the C-C-S-H dihedral angle. researchgate.net

Table 1: Calculated Conformational Data for Related Methallyl Compounds This table presents theoretical data for conformers of closely related compounds, providing insight into the likely conformational preferences of this compound. Data is derived from studies on methallyl halides and thiols. researchgate.net

| Compound | Conformer | C=C-C-X Dihedral Angle (°) | Relative Energy (kJ/mol) |

| 3-Chloro-2-methylpropene | s-cis | 0.0 | 0.21 |

| gauche | 72.1 | 0.00 | |

| 3-Thio-2-methylpropene (Methallyl Thiol) | s-cis (skew) | 0.0 | 3.55 |

| gauche (skew) | 71.2 | 0.00 | |

| gauche (trans) | 68.3 | 0.88 |

Data generated from theoretical calculations at the MP2/6-31G(d,p) level. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing conformational states. The infrared (IR) and Raman spectra of this compound are expected to exhibit characteristic bands that are sensitive to its molecular structure and environment.

S-H Group Vibrations : The thiol group gives rise to a weak S-H stretching (νS-H) band in the IR spectrum, typically appearing around 2550 cm⁻¹. rsc.org The low intensity of this peak is due to the small change in dipole moment during the vibration. Intermolecular hydrogen bonding (S-H···S) can cause this band to shift to lower wavenumbers and broaden. The C-S-H bending mode (βCSH) is expected in the region of 870 cm⁻¹. rsc.org

C-S Group Vibrations : The C-S stretching vibration (νC-S) is typically found in the fingerprint region of the spectrum, between 650-700 cm⁻¹. rsc.org The precise position of this band can be influenced by the conformation around the C-C and C-S bonds.

C=C Group Vibrations : The C=C stretching mode, anticipated around 1650 cm⁻¹, is particularly sensitive to the conformational state of the molecule. researchgate.net In studies of related methallyl compounds, the analysis of this ν(C=C) band, including its frequency and intensity, has been used to determine the relative populations of different conformers in solution. researchgate.net

C-Cl Group Vibrations : The C-Cl stretching vibration is expected to appear in the 600-800 cm⁻¹ region, potentially overlapping with other modes.

Studies on the related allyl mercaptan (2-propen-1-thiol) have provided detailed assignments of its vibrational spectra, which serve as a valuable reference. tandfonline.com For instance, the analysis of allyl mercaptan confirmed the predominance of a gauche isomer. tandfonline.com

Table 2: Characteristic Vibrational Frequencies for this compound (Predicted) This table summarizes the expected vibrational frequencies based on data from analogous thiol and allyl compounds. researchgate.netrsc.orgtandfonline.com

| Vibration | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

| ν(S-H) | Thiol | ~2550 | Weak intensity in IR; sensitive to hydrogen bonding. |

| ν(C=C) | Alkene | ~1650 | Position and intensity can vary with conformation. |

| δ(=CH₂) | Alkene | ~1415 | Methylene scissoring. |

| β(C-S-H) | Thiol | ~870 | In-plane bending. |

| ν(C-S) | Thioether | 650 - 700 | Can be coupled with other modes. |

| ν(C-Cl) | Alkyl Halide | 600 - 800 | Stretching mode. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the molecular structure and provide information on conformational dynamics. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the different proton environments:

Vinylic Protons (=CH₂) : Two signals in the olefinic region (~4.8-5.2 ppm), likely appearing as singlets or finely split multiplets.

Methylene Protons (-CH₂-) : A signal adjacent to the sulfur atom, appearing as a singlet. Its chemical shift would be influenced by the electronegativity of the sulfur.

Methyl Protons (-CH₃) : A singlet in the aliphatic region (~1.7-2.0 ppm).

Thiol Proton (-SH) : A broad singlet whose chemical shift is variable and depends on concentration and solvent, due to hydrogen exchange and bonding.

Variable-temperature NMR studies could potentially be used to investigate the energy barrier between the gauche and s-cis conformers. If the rate of interconversion is slow enough at low temperatures, separate signals for each conformer might be resolved, allowing for the direct determination of their population ratio.

Theoretical and Computational Investigations of 3 Chloro 2 Methylprop 2 Ene 1 Thiol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis and Reaction Site Prediction

Frontier Molecular Orbital (FMO) theory is a key tool in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and distribution of these orbitals determine the molecule's ability to act as a nucleophile or an electrophile.

In the case of 3-chloro-2-methylprop-2-ene-1-thiol, the HOMO is expected to be localized on the sulfur atom of the thiol group and the C=C double bond, indicating that these are the most nucleophilic sites, susceptible to attack by electrophiles. The thiol group's sulfur atom, with its lone pairs of electrons, is a primary site for nucleophilic behavior. Conversely, the LUMO is likely centered on the antibonding orbital of the C-Cl bond, making the carbon atom attached to the chlorine a potential electrophilic site, prone to nucleophilic attack. This is consistent with the known reactivity of allylic chlorides.

Computational studies on analogous compounds, such as allyl mercaptan, using Density Functional Theory (DFT) have shown that the thiol group is a significant site of reactivity. nih.gov Furthermore, the nucleophilic character of thiol anions is well-established in computational studies of reactions involving diallyl polysulfides. figshare.com

Table 1: Predicted Reactive Sites in this compound based on FMO Analysis of Analogous Systems

| Reactive Site | Predicted Reactivity | Rationale |

| Sulfur Atom (Thiol) | Nucleophilic | High HOMO density, lone pair electrons |

| C=C Double Bond | Nucleophilic | High HOMO density from π-orbital |

| Carbon Atom (C-Cl) | Electrophilic | High LUMO density on σ* orbital |

Electrostatic Potential Surface and Charge Distribution Studies

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions and reactive sites. For this compound, the ESP surface would be expected to show a region of negative potential (red) around the sulfur and chlorine atoms due to their high electronegativity and lone pairs of electrons. A region of positive potential (blue) would be anticipated around the hydrogen atom of the thiol group and the carbon atom bonded to chlorine.

This charge distribution suggests that the sulfur atom can act as a hydrogen bond acceptor and a site for electrophilic attack. The acidic nature of the thiol hydrogen would be represented by a positive potential, making it susceptible to deprotonation by a base. The electrophilic character of the carbon atom in the C-Cl bond is also reinforced by this model.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The biological activity and reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational dynamics.

Exploration of Conformational Landscapes and Energy Minimization

Theoretical investigations into the conformational behavior of 3-monosubstituted 2-methylpropenes, which are structurally very similar to this compound, have been performed using methods like Møller-Plesset perturbation theory (MP2) and DFT (B3LYP). researchgate.net These studies indicate the existence of stable conformers, primarily the s-cis and gauche forms, arising from rotation around the C-C single bond adjacent to the double bond. researchgate.net

For this compound, it is expected that similar conformational isomers exist. The relative energies of these conformers would determine their population at a given temperature. Energy minimization calculations would be necessary to identify the most stable conformer, which is crucial for understanding its ground-state properties. A theoretical study on 3-chloro-2-methylpropene (B57409) (methallyl chloride) suggested the presence of three conformers. researchgate.net

Table 2: Expected Conformers of this compound based on Analog Studies

| Conformer | Dihedral Angle (C=C-C-S) | Expected Relative Stability |

| s-cis | ~0° | Potentially a stable conformer |

| gauche | ~120° | Potentially the most stable conformer |

| s-trans | ~180° | Likely a higher energy transition state |

Solvent Effects on Molecular Conformations and Dynamics

The presence of a solvent can significantly influence the conformational equilibrium and dynamics of a molecule. For this compound, polar solvents would be expected to stabilize more polar conformers. Molecular dynamics (MD) simulations in explicit solvent models can provide a detailed picture of how solvent molecules interact with the solute and affect its conformational landscape.

Prediction and Elucidation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, several reaction pathways can be envisaged.

One important reaction would be its S-alkylation, where the thiol acts as a nucleophile. Another key reaction would be the nucleophilic substitution at the allylic carbon, displacing the chloride ion. The competition between these pathways can be investigated computationally.

Theoretical studies on the alkylation of thiones with methallyl chloride have provided insights into the reactivity of the C-Cl bond. uzhnu.edu.ua Furthermore, computational investigations of the reactions of thiols with other molecules can serve as a model for understanding the reactivity of the thiol group in this compound. figshare.com The prediction of transition state structures and their associated energies would be crucial in determining the kinetic feasibility of different reaction pathways. For example, the transition state for the SN2 reaction at the allylic carbon would involve the approaching nucleophile and the departing chloride ion.

Density Functional Theory (DFT) Studies of Concerted and Stepwise Mechanisms

There are no available DFT studies that specifically investigate the concerted and stepwise reaction mechanisms of this compound. Such studies would be invaluable for understanding its reactivity, including nucleophilic substitution reactions at the chlorinated carbon, addition reactions at the double bond, and reactions involving the thiol group. A theoretical investigation would typically involve calculating the potential energy surface to identify transition states and intermediates, thereby differentiating between a single-step (concerted) or a multi-step (stepwise) pathway.

Computational Modeling of Catalyzed Reactions Involving the Compound

Similarly, the scientific literature lacks any computational models for catalyzed reactions involving this compound. Catalysis, whether by transition metals, organocatalysts, or enzymes, plays a crucial role in modern synthetic chemistry. Computational modeling in this area would help in designing efficient catalytic systems for reactions such as cross-coupling, hydrothiolation, or asymmetric synthesis involving this compound. The absence of such studies indicates a gap in the understanding of the catalytic potential of this compound.

Applications and Role of 3 Chloro 2 Methylprop 2 Ene 1 Thiol in Advanced Chemical Synthesis

Utilization as a Versatile Building Block in Complex Organic Synthesis

The bifunctional nature of 3-Chloro-2-methylprop-2-ene-1-thiol, characterized by its nucleophilic thiol group and its electrophilic allylic chloride moiety, establishes it as a powerful tool in complex organic synthesis. These two reactive centers can be addressed selectively under different reaction conditions, enabling the stepwise construction of intricate molecular architectures. The presence of a methyl-substituted alkene adds further possibilities for functionalization.

Precursor for Pharmaceutical Intermediates (focus on synthetic strategy, not biological activity)

In the realm of pharmaceutical synthesis, intermediates with multiple reactive sites are highly prized for their ability to facilitate the assembly of complex drug scaffolds. The synthetic utility of this compound is rooted in its capacity to act as a linker or be incorporated into heterocyclic systems.

The thiol group provides a soft nucleophile suitable for reactions such as S-alkylation or addition to α,β-unsaturated systems, effectively tethering the molecule to a larger pharmacophore. Subsequently, the allylic chloride can undergo nucleophilic substitution with amines, alcohols, or other nucleophiles to introduce further diversity and build out the molecular framework. This sequential reactivity is a key strategy for creating libraries of compounds for drug discovery. For instance, the related compound, 3-chloro-2-methyl-1-propene, is used in the synthesis of 2-S-substituted pyrimidines, which are explored as antimetabolites. pharmaffiliates.com

| Functional Group | Reaction Type | Synthetic Utility in Pharmaceutical Intermediates |

| Thiol (-SH) | Nucleophilic Substitution (S-alkylation) | Attachment to electrophilic sites on core scaffolds. |

| Thiol (-SH) | Michael Addition | Formation of C-S bonds with α,β-unsaturated systems. |

| Allylic Chloride (-Cl) | Nucleophilic Substitution | Introduction of amine, ether, or other functional groups. |

| Alkene (C=C) | Addition Reactions / Metathesis | Further modification and skeleton diversification. |

Construction of Agrochemical Scaffolds (focus on synthetic strategy)

The strategic importance of halogenated intermediates in agrochemical development is well-established. The precursor molecule, 3-chloro-2-methylpropene (B57409), is a known intermediate in the production of pesticides such as carbofuran and ethalfluralin. nih.govcertifico.com The introduction of a thiol group in this compound adds a valuable reactive handle for creating novel agrochemical scaffolds.

The synthetic strategy in this context often involves the reaction of the thiol group with a suitable electrophile to form a thioether, a common linkage in many biologically active molecules. The remaining allylic chloride can then be used to cyclize the molecule or attach it to another fragment. This dual reactivity allows for the construction of diverse heterocyclic systems that are frequently the basis for new herbicides, fungicides, and insecticides. The "scaffold hopping" strategy, which involves replacing parts of a known active molecule with isofunctional but structurally different fragments, could effectively utilize this thiol to create new intellectual property and potentially improved agrochemicals. researchgate.net

Contributions to Materials Science and Functional Materials

The unique structure of this compound makes it a promising candidate for the development of advanced polymers and functional materials. The presence of both a thiol and an alkene group in the same molecule is particularly significant for modern polymer synthesis methodologies.

Development of Polymer Precursors and Crosslinkers

This compound is ideally suited for thiol-ene "click" chemistry, a highly efficient and orthogonal reaction used widely in polymer synthesis. researchgate.net This molecule can theoretically act as an "A-B" type monomer, where the thiol group ('A') of one monomer reacts with the alkene group ('B') of another, leading to the formation of linear polymers.

Furthermore, its bifunctionality allows it to serve as a crosslinking agent. When introduced into a polymerization reaction with other multifunctional monomers, it can form bridges between polymer chains, creating robust network structures. The reactivity of the allylic chloride provides an additional site for post-polymerization modification, allowing for the tuning of material properties after the initial polymer structure has been formed.

| Monomer Functionality | Polymerization Technique | Resulting Polymer Architecture |

| Thiol + Alkene | Thiol-Ene Polymerization | Linear Polymers |

| Thiol + Alkene | Co-polymerization with multi-ene monomers | Crosslinked Networks |

| Allylic Chloride | Post-polymerization Modification | Functionalized Polymer Chains |

Synthesis of Responsive and Smart Materials

The thiol functionality is central to the design of responsive or "smart" materials. Thiol groups can be oxidized to form disulfide bonds, which are stable covalent linkages that can be cleaved under specific reducing conditions. By incorporating this compound into a polymer, it is possible to create materials that change their properties in response to a chemical stimulus.

For example, a hydrogel crosslinked with disulfide bonds derived from this monomer could be designed to degrade and release an encapsulated payload (e.g., a drug) in a reducing environment, such as that found inside certain cells. This strategy is a cornerstone of developing materials for targeted drug delivery and tissue engineering. The development of self-immolative polymers, which undergo cascade degradation in response to a trigger, often relies on reactions involving thiol groups, highlighting the potential of this monomer in creating advanced, triggerable materials. d-nb.inforesearchgate.net

Exploration in Organocatalysis and Ligand Design for Metal-Mediated Transformations

The sulfur atom in the thiol group of this compound makes it an attractive component for the design of ligands used in organocatalysis and metal-mediated reactions. Sulfur is a soft donor atom that forms strong coordinate bonds with many late transition metals, which are at the heart of modern catalytic chemistry.

By reacting the thiol group, the molecule can be anchored to a larger ligand backbone, positioning the sulfur atom for metal coordination. The rest of the molecule, including the reactive allylic chloride and the alkene, can be used to tune the steric and electronic properties of the resulting ligand or to attach the catalyst to a solid support. The design of new ligands is critical for developing novel transition metal-mediated transformations that are more efficient and selective. The versatility of this compound allows for the synthesis of unique ligand structures that could find applications in cross-coupling reactions, asymmetric catalysis, or polymerization catalysis.

Future Research Directions and Emerging Paradigms for 3 Chloro 2 Methylprop 2 Ene 1 Thiol Chemistry

Integration into Automated Synthesis Platforms and Flow Chemistry Methodologies

The inherent reactivity of allylic halides and thiols makes 3-Chloro-2-methylprop-2-ene-1-thiol an ideal candidate for automated synthesis and flow chemistry. rsc.orgrsc.org These technologies offer precise control over reaction parameters, enhancing safety and yield, which is particularly beneficial for handling toxic and reactive reagents like elemental halogens or hydrogen halides. rsc.orgrsc.org

Flow chemistry can significantly improve the synthesis of halogenated organic compounds by providing superior heat and mass transfer, which is crucial for managing highly exothermic reactions and improving selectivity. rsc.orgrsc.org For a molecule like this compound, a multi-step flow synthesis could be envisioned. For instance, the halogenation of 2-methylpropene could be followed by a subsequent nucleophilic substitution with a protected thiol, all within a continuous, automated sequence. This approach would minimize the isolation of potentially unstable intermediates and allow for rapid optimization of reaction conditions.

Table 1: Comparison of Batch vs. Flow Synthesis for Halogenated Alkenes

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Handling of hazardous reagents can be risky. | Enhanced safety through containment and small reaction volumes. rsc.org |

| Reaction Time | Often requires longer reaction times. | Rapid reactions due to efficient mixing and heat transfer. |

| Scalability | Scaling up can be challenging and may require re-optimization. | Easily scalable by extending reaction time or using parallel reactors. semanticscholar.org |

| Selectivity | Side reactions can be more prevalent. | Improved selectivity due to precise temperature and stoichiometry control. rsc.org |

Development of Biocatalytic Transformations Involving the Compound

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for transforming complex molecules. nih.gov Enzymes, operating under mild conditions, can catalyze a wide range of reactions with high chemo-, regio-, and stereoselectivity. tandfonline.comresearchgate.net For this compound, several classes of enzymes could be explored for targeted transformations.

For example, enzymes from the P450 family are known to catalyze allylic hydroxylation, potentially leading to the formation of novel di-functionalized building blocks. nih.gov Furthermore, the thiol group could be a substrate for S-oxygenases, leading to sulfoxides or sulfones with distinct chemical properties. The double bond could also be a target for ene-reductases, which can stereoselectively reduce carbon-carbon double bonds. nih.gov The use of whole-cell biocatalysts could also be explored, as they can perform complex multi-step transformations and regenerate necessary cofactors in situ. nih.gov

Table 2: Potential Biocatalytic Transformations for this compound

| Enzyme Class | Potential Reaction | Potential Product |

| Cytochrome P450 Monooxygenases | Allylic hydroxylation | 3-Chloro-2-(hydroxymethyl)prop-2-en-1-thiol |

| Ene-Reductases | Stereoselective reduction of the C=C bond | (R)- or (S)-3-Chloro-2-methylpropane-1-thiol |

| Thiol-S-Methyltransferase | Methylation of the thiol group | S-(3-Chloro-2-methylprop-2-en-1-yl)methionine |

| Lipases | Enantioselective acylation of a hydroxylated derivative | Chiral esterified products |

Exploration of Sustainable and Circular Economy Approaches for its Production and Utilization

The specialty chemicals industry is increasingly focusing on sustainable manufacturing and circular economy principles. gspchem.comengieimpact.com This involves designing products and processes that minimize waste, reduce environmental impact, and utilize renewable resources. chemindigest.comdkshdiscover.com The production of this compound could be made more sustainable by exploring bio-based routes to its precursors. For example, isobutene, a key starting material, can be produced from fermentation of renewable feedstocks.

In terms of a circular economy, the multifunctionality of this compound could be leveraged to design recyclable polymers. The thiol and allyl functionalities allow for its incorporation into polymer backbones through thiol-ene click chemistry, a highly efficient and often green reaction. rsc.org The presence of the chloro-substituent could be designed as a handle for targeted degradation or depolymerization, allowing for the recovery of the monomer or other valuable chemical feedstocks. mdpi.com This aligns with the principles of circular chemistry, which aim to create closed-loop systems for chemical products. scielo.br

Table 3: Sustainable and Circular Economy Strategies

| Strategy | Application to this compound |

| Renewable Feedstocks | Synthesis from bio-derived isobutene. dkshdiscover.com |

| Green Solvents | Utilization of water or supercritical fluids in synthesis. mdpi.com |

| Catalysis | Employing biocatalysts or reusable solid catalysts to reduce waste. gspchem.com |

| Design for Recyclability | Incorporation into polymers designed for chemical recycling via cleavage of the C-S or C-Cl bonds. |

| Waste Valorization | Exploring the conversion of the compound from chlorinated waste streams. |

Potential in Supramolecular Chemistry and Self-Assembly Processes

The thiol group is well-known for its strong affinity for noble metal surfaces, particularly gold, leading to the formation of highly ordered self-assembled monolayers (SAMs). oaepublish.comresearchgate.netacs.org This makes this compound a highly promising candidate for creating functionalized surfaces with tailored properties. The structure of the molecule, with its methyl group and chlorine atom, would influence the packing density and intermolecular interactions within the SAM, offering a means to fine-tune the surface properties. harvard.edu

The presence of the reactive alkene and chloro-substituents on the surface of the SAM opens up possibilities for post-assembly modifications. acs.org For instance, the alkene could be used for surface-initiated polymerization or for attaching other molecules via thiol-ene click chemistry. rsc.org The chlorine atom could serve as a site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. These tunable surfaces could find applications in areas such as biosensors, corrosion inhibition, and nanoelectronics.

Table 4: Supramolecular Applications and Self-Assembly

| Feature | Potential Application |

| Thiol Group | Formation of self-assembled monolayers on gold, silver, and copper surfaces. oaepublish.comresearchgate.net |

| Allyl Group | Post-assembly modification via thiol-ene chemistry or polymerization. mdpi.com |

| Chloro-substituent | Introduction of further functionality through nucleophilic substitution. |

| Overall Structure | Control over surface wetting, adhesion, and biocompatibility. |

Q & A

Q. What synthetic routes are available for preparing 3-Chloro-2-methylprop-2-ene-1-thiol, and what are their mechanistic considerations?

Synthesis typically involves thiolation of chlorinated alkenes or nucleophilic substitution. For example, reacting 2-methylpropene derivatives with sulfur nucleophiles (e.g., thiourea) followed by chlorination may yield the target compound. Evidence from analogous chloropropanol syntheses suggests that regioselectivity and steric hindrance must be controlled to avoid byproducts . Characterization via GC-MS or NMR is critical to confirm purity and structure .

Q. Which analytical techniques are optimal for structural elucidation and purity assessment of this compound?

- GC-MS with derivatization : Headspace solid-phase microextraction (SPME) combined with on-fiber derivatization improves volatility and detection sensitivity for thiols and chlorinated analogs .

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in studies of structurally related chlorinated ketones .

- NMR spectroscopy : ¹H and ¹³C NMR can identify functional groups and confirm substitution patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile thiols.

- First aid : Immediate washing with water for skin contact and medical consultation for eye exposure, as outlined in safety data sheets for analogous chlorinated alcohols .

Advanced Research Questions

Q. How can researchers address contradictions in purity data obtained from different analytical methods?

Cross-validation using orthogonal techniques (e.g., GC-MS vs. HPLC-UV) minimizes systematic errors. For example, discrepancies in quantifying trace impurities may arise from detector specificity; combining mass spectrometry with flame ionization detection (FID) improves accuracy . Statistical tools like principal component analysis (PCA) can identify outlier datasets .

Q. What strategies enhance the sensitivity and selectivity of trace-level detection in complex matrices?

- SPME optimization : Adjust fiber coating (e.g., polydimethylsiloxane/divinylbenzene) and extraction time to maximize analyte recovery .

- Derivatization : Use pentafluorobenzyl bromide to convert thiols into electron-capturing derivatives for enhanced GC-ECD sensitivity .

- Matrix-matched calibration : Reduces matrix interference in environmental or biological samples .

Q. How does steric and electronic effects influence the reactivity of this compound in click chemistry applications?

The electron-withdrawing chlorine atom and bulky methyl group may hinder thiol-ene "click" reactions. Computational modeling (DFT) can predict reaction pathways, while experimental kinetic studies under varied temperatures and catalysts (e.g., UV initiators) validate these predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.